molecular formula C14H20N2O3 B3033714 {1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid CAS No. 1142210-39-6

{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid

Cat. No. B3033714
CAS RN: 1142210-39-6
M. Wt: 264.32 g/mol
InChI Key: DQHZMKZJEDRFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . It is also related to Pyrrothiogatain, a novel inhibitor of GATA family proteins .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a conjugated central unit linked with terminal deprotonated pyrrole units .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which share a similar structure with your compound, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Antimicrobial Activity

In a study, heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole were synthesized starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid . The hybrid molecule showed high affinity to the tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from P. aeruginosa . The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

Antileishmanial Activity

Although not directly related to your compound, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Anticancer Activity

Pyrrole derivatives, which share a similar structure with your compound, have shown good cytotoxic activity against some cancer cell lines .

properties

IUPAC Name

2-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9-7-10(2)15-13(9)14(19)16-5-3-11(4-6-16)8-12(17)18/h7,11,15H,3-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHZMKZJEDRFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)N2CCC(CC2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid
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{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid
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{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid
Reactant of Route 4
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid
Reactant of Route 5
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid
Reactant of Route 6
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid

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